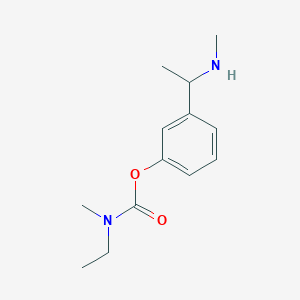

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate

Vue d'ensemble

Description

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate involves the esterification of optically active (S)-3-(1-dimethylamino ethyl) phenol with ethyl methylamino formyl chloride . The reaction is typically carried out under controlled conditions to ensure high optical purity of the product.

Industrial Production Methods

In industrial settings, the compound is produced through a series of chemical reactions involving the use of specific reagents and catalysts. The process is optimized to achieve high yield and purity, making it suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Applications De Recherche Scientifique

Neuropharmacological Applications

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is primarily studied for its role as an acetylcholinesterase (AChE) inhibitor. This mechanism is crucial for enhancing cholinergic transmission, which is beneficial in treating conditions such as Alzheimer's disease.

Anticancer Potential

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies on Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HSC-2 | 5.85 | Induction of apoptosis via caspase activation |

| HL-60 | <1 | Cell cycle arrest and apoptosis |

| A549 | 3.0 | Inhibition of proliferation |

These findings demonstrate its potential as a candidate for further development as an anticancer agent due to its selective toxicity towards malignant cells while sparing normal cells.

Comparative Studies

Comparative analyses with other known AChE inhibitors, such as donepezil, reveal that this compound may exhibit comparable or superior efficacy in vitro. This positions it as a promising therapeutic agent for cognitive disorders.

Physical Properties

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 3

- Rotatable Bond Count : 5

Mécanisme D'action

The mechanism of action of 3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-3-[1-(Dimethylamino)ethyl]phenyl N-ethyl-N-methylcarbamate: This compound has a similar structure but with a dimethylamino group instead of a methylamino group.

(S)-3-[1-(Methylamino)ethyl]-phenyl N-ethyl-N-methyl-carbamate: Another similar compound with slight variations in the functional groups.

Uniqueness

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.

Activité Biologique

3-(1-(Methylamino)ethyl)phenyl ethyl(methyl)carbamate, also known by its CAS number 948051-93-2, is a compound with significant biological activity, particularly in the context of pharmacology and medicinal chemistry. This article reviews its mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of carbamates, characterized by the presence of a carbamate functional group. Its chemical structure can be represented as follows:

This structure allows for various interactions with biological systems, particularly through modulation of neurotransmitter systems.

The primary mechanism of action for this compound involves its inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to increased levels of ACh in synaptic clefts, enhancing cholinergic neurotransmission. This mechanism is particularly relevant in conditions such as Alzheimer's disease and other cognitive disorders where cholinergic signaling is compromised .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological effects. Studies demonstrate that it can:

- Increase ACh Levels : In vivo studies on rat hippocampal slices have shown that administration of this compound leads to a dose-dependent increase in ACh concentrations in critical brain regions involved in memory and learning .

- Enhance Cognitive Function : The compound has been evaluated for its potential to improve cognitive function in animal models, suggesting its utility in treating cognitive deficits associated with neurodegenerative diseases .

Anticholinesterase Activity

The anticholinesterase activity of this compound is notable. It has been shown to selectively inhibit AChE in various brain regions, with a more pronounced effect in the hippocampus and cortex compared to other areas like the striatum . This selectivity may contribute to its efficacy in enhancing cognitive functions while minimizing peripheral side effects.

Study 1: In Vivo Efficacy

In a controlled study involving aged rats, administration of this compound resulted in significant improvements in memory retention tasks compared to control groups. The study measured performance using standard behavioral tests (e.g., Morris water maze), indicating enhanced spatial learning abilities attributed to increased cholinergic activity .

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that after oral administration, the compound reaches peak plasma concentrations within 30 minutes, with a half-life allowing for sustained ACh elevation over several hours. This profile suggests potential for once-daily dosing regimens in therapeutic settings .

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | AChE Inhibition | Cognitive Enhancement | Selectivity |

|---|---|---|---|---|

| This compound | 948051-93-2 | High | Significant | High (hippocampus/cortex) |

| Donepezil | 120014-06-4 | Moderate | Significant | Moderate |

| Rivastigmine | 123441-03-2 | High | Significant | Low |

This table highlights the comparative efficacy and selectivity of this compound against established AChE inhibitors used in clinical settings.

Propriétés

IUPAC Name |

[3-[1-(methylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-5-15(4)13(16)17-12-8-6-7-11(9-12)10(2)14-3/h6-10,14H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKTHTUMLVSBQTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10745410 | |

| Record name | 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948051-93-2 | |

| Record name | 3-[1-(Methylamino)ethyl]phenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10745410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.